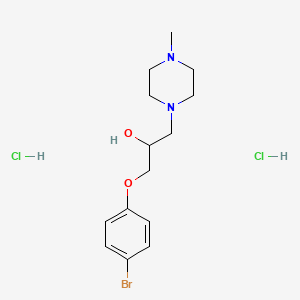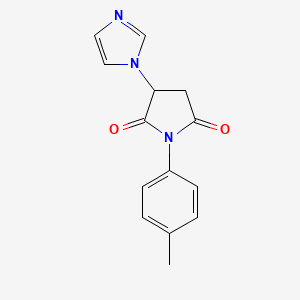
1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
Übersicht
Beschreibung
1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor signaling.
Wirkmechanismus
1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a selective β2-adrenergic receptor antagonist, which means it binds to and blocks the β2-adrenergic receptor but not other adrenergic receptors such as β1 or β3. The β2-adrenergic receptor is a G protein-coupled receptor that is activated by the binding of catecholamines such as epinephrine and norepinephrine. When activated, the β2-adrenergic receptor stimulates the production of cyclic AMP (cAMP), which in turn activates downstream signaling pathways. By blocking the β2-adrenergic receptor, this compound inhibits cAMP production and downstream signaling.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects depending on the tissue and cell type being studied. Some of the effects of this compound include:
- Inhibition of β2-adrenergic receptor-mediated cAMP production
- Inhibition of bronchodilation in the airways
- Inhibition of vasodilation in the blood vessels
- Inhibition of lipolysis in adipose tissue
- Inhibition of insulin secretion in pancreatic beta cells
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Selective inhibition of β2-adrenergic receptor signaling
- High potency and specificity
- Well-characterized pharmacological properties
Some of the limitations include:
- Limited solubility in water
- Potential off-target effects at high concentrations
- Short half-life in vivo
Zukünftige Richtungen
There are several future directions for research using 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride. Some of the areas of research that could benefit from further investigation include:
- Development of more potent and selective β2-adrenergic receptor antagonists
- Investigation of the role of β2-adrenergic receptor signaling in metabolic disorders such as obesity and diabetes
- Investigation of the role of β2-adrenergic receptor signaling in cancer progression
- Development of new drug delivery systems to improve the pharmacokinetics and bioavailability of this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a widely used tool in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor signaling. It is commonly used in in vitro and in vivo studies to selectively block β2-adrenergic receptor signaling and study the downstream effects. Some of the areas of research where this compound has been used include:
- Cardiovascular physiology: this compound has been used in studies investigating the effects of β2-adrenergic receptor signaling on heart rate, blood pressure, and cardiac function.
- Respiratory physiology: this compound has been used in studies investigating the effects of β2-adrenergic receptor signaling on airway smooth muscle tone and bronchodilation.
- Metabolism: this compound has been used in studies investigating the effects of β2-adrenergic receptor signaling on glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2.2ClH/c1-16-6-8-17(9-7-16)10-13(18)11-19-14-4-2-12(15)3-5-14;;/h2-5,13,18H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGGVVOWERNILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4023628.png)
![2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4023644.png)

![1-[2-(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4023664.png)
![ethyl 1-[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023681.png)
![4-({[3-(2-furyl)-3-(4-methylphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4023683.png)
![6-acetyl-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023687.png)
![methyl [4-({4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4023689.png)
![N-(4-ethylphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4023698.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}ethyl phenylcarbamate](/img/structure/B4023702.png)

![N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide](/img/structure/B4023711.png)
